2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-
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Overview
Description
2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- typically involves the reaction of 4-methoxybenzaldehyde with appropriate pyrrole precursors under controlled conditions. One common method includes the use of a catalyst-free and environmentally friendly reaction, yielding the desired product in high yield and short reaction time .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Scientific Research Applications
2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-(1,4-bis(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-yl)ethanone: A polysubstituted pyrrole derivative with similar structural features.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another pyrrole derivative with distinct chemical properties.
Uniqueness
2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- stands out due to its specific substitution pattern on the pyrrole ring, which imparts unique chemical reactivity and potential applications. Its combination of methoxyphenyl groups and the pyrrole core makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
820213-25-0 |
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Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-[bis(4-methoxyphenyl)methylidene]-5-methyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C20H21NO2/c1-14-19(12-13-21-14)20(15-4-8-17(22-2)9-5-15)16-6-10-18(23-3)11-7-16/h4-11H,12-13H2,1-3H3 |
InChI Key |
QRJUUGSOQGCGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCC1=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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